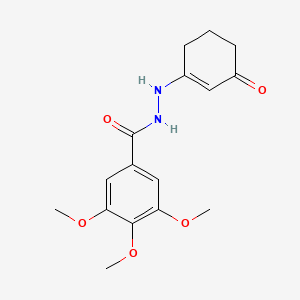

N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

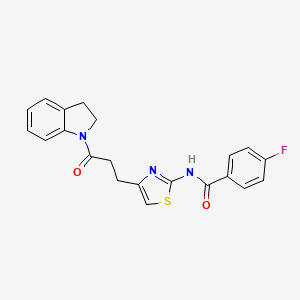

“N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide” is a chemical compound with the molecular formula C16H20N2O5 . It is also known as 3,4,5-trimethoxy-N’- (3-oxocyclohex-1-en-1-yl)benzohydrazide .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclohexenyl group, an amide group, and a trimethoxyphenyl group .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 473.4±45.0 °C . The predicted density is 1.25±0.1 g/cm3 . The predicted pKa is 11.38±0.20 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Synthesis of 2-Aminopyridines : N-substituted formamides, including N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide, are used in synthesizing 2-aminopyridines. This process involves a base-promoted cascade reaction with N-propargylic β-enaminones, resulting in densely substituted 2-aminopyridines (Weng, Kuai, Lv, & Cheng, 2018).

Conversion of Amino Acids into N-Formamides : The compound is involved in the conversion of N-Fmoc alpha-amino acids/peptide acids into N-formamides, using isocyanates as key intermediates. This method yields stable formamides as crystalline solids, characterized by various spectroscopy methods (Sudarshan, Narendra, Hemantha, & Sureshbabu, 2007).

Synthesis of 2-Amino-1,3-oxazoles : The compound is used in the CuI-catalyzed oxidative cyclization of enamines and N,N-dialkyl formamides to synthesize 2-amino-1,3-oxazoles. This protocol allows for a protecting-group-free nitrogen source and is applicable to various substrates (Gao, Wang, Bai, Yang, Fan, & Guan, 2017).

N-Formylating Reagent for Amines and Peptides : Utilized as a stable, water-tolerant N-formylating reagent for a range of amines, amino acids, and peptides. This application allows the preparation of various N-formamides under mild, solvent-free conditions (Chapman, Lawrence, Williams, & Bull, 2017).

Synthesis of α‐Aminophosphonic Acids : Involved in the asymmetric synthesis of L-(1-aminoethyl)phosphonic acid, showcasing its potential in creating phosphonic acid derivatives, a class of biologically significant compounds (Schöllkopf, Hoppe, & Thiele, 1985).

Propiedades

IUPAC Name |

3,4,5-trimethoxy-N'-(3-oxocyclohexen-1-yl)benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-21-13-7-10(8-14(22-2)15(13)23-3)16(20)18-17-11-5-4-6-12(19)9-11/h7-9,17H,4-6H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEPRCMRGASSJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NNC2=CC(=O)CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-Oxocyclohex-1-enyl)amino)(3,4,5-trimethoxyphenyl)formamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B2452212.png)

![1-(7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide](/img/structure/B2452216.png)

![1-(3-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2452218.png)

![Naphthalen-2-yl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2452228.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride](/img/structure/B2452229.png)

![5-[1-(Difluoromethyl)-5-nitropyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2452230.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2452234.png)